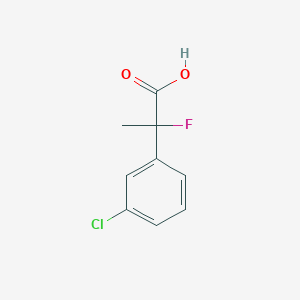
2-Dimethylaminomethylene-cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylaminomethylene-cyclohexanone is an organic compound with the molecular formula C9H15NO. It is a derivative of cyclohexanone, where the hydrogen at the 2-position is replaced by a dimethylaminomethylene group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
2-Dimethylaminomethylene-cyclohexanone can be synthesized through the Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde, and dimethylamine hydrochloride. The reaction typically uses glacial acetic acid as a solvent and proceeds under mild conditions to yield the hydrochloride salt of the compound. The hydrochloride salt is then converted to the free base by treatment with sodium hydroxide and extraction into an organic solvent such as toluene.
Chemical Reactions Analysis
2-Dimethylaminomethylene-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Scientific Research Applications
2-Dimethylaminomethylene-cyclohexanone is used in several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethylene-cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Dimethylaminomethylene-cyclohexanone can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound, which lacks the dimethylaminomethylene group.
2-(Dimethylamino)methyl-cyclohexanone: A closely related compound with a similar structure but different functional group positioning.
2-Pentylidenecyclohexanone: Another derivative used in fragrance synthesis
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3/b8-7- |
InChI Key |
UQRGFCOZZZCUDG-FPLPWBNLSA-N |
Isomeric SMILES |
CN(C)/C=C\1/CCCCC1=O |
Canonical SMILES |
CN(C)C=C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
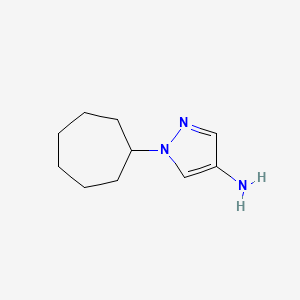
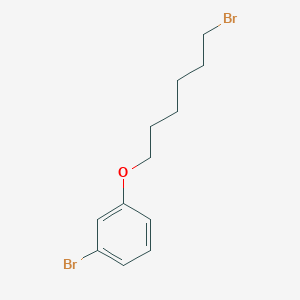



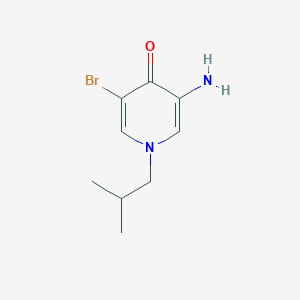
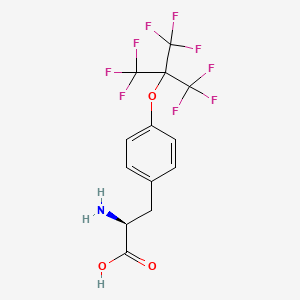
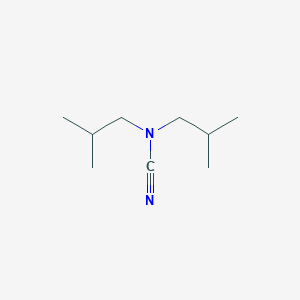
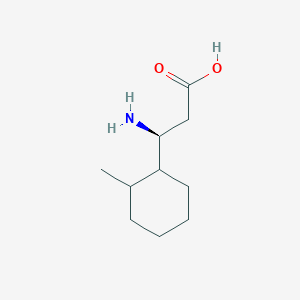
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
